2-Hexyl-1,3-dioxan-5-ol

Description

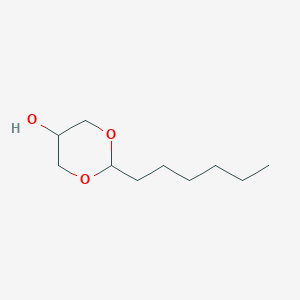

2-Hexyl-1,3-dioxan-5-ol is a six-membered heterocyclic compound belonging to the 1,3-dioxane class, characterized by a hexyl substituent at position 2 and a hydroxyl group at position 5 (Figure 1). Its molecular formula is C₁₀H₂₀O₃, with a molecular weight of 188.26 g/mol and a cis/trans isomerism due to the hydroxyl group’s stereochemistry .

Structure

3D Structure

Properties

CAS No. |

18550-94-2 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2-hexyl-1,3-dioxan-5-ol |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-10-12-7-9(11)8-13-10/h9-11H,2-8H2,1H3 |

InChI Key |

ZIWLHBBLQRQFSA-UHFFFAOYSA-N |

SMILES |

CCCCCCC1OCC(CO1)O |

Canonical SMILES |

CCCCCCC1OCC(CO1)O |

Other CAS No. |

18445-22-2 18550-94-2 1708-36-7 |

Synonyms |

trans-2-hexyl-1,3-dioxan-5-ol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3-Dioxane Family

(a) Glycerol Formal (1,3-Dioxan-5-ol)

- Molecular Formula : C₄H₈O₃

- Molecular Weight : 104.1 g/mol

- Applications : Used as a solvent and drug delivery cosolvent due to its low toxicity and high biocompatibility .

- Physical Properties : Boiling point = 192–193°C; density = 1.203 g/mL .

- Key Difference : Lacks the hexyl group, resulting in lower hydrophobicity and different industrial uses compared to 2-hexyl-1,3-dioxan-5-ol.

(b) 2-Phenyl-1,3-dioxan-5-ol

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Structure : Features a phenyl group at position 2 instead of hexyl (Figure 3).

- Applications : Used in synthesizing benzaldehyde glyceryl acetal for food flavoring .

- Key Difference : The aromatic phenyl group enhances stability but reduces solubility in polar solvents compared to the aliphatic hexyl chain in this compound .

Analogues with Different Ring Systems

(a) Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol

- Structure : Five-membered 1,3-dioxolane ring with two methyl groups and a hydroxymethyl substituent.

- Applications : Widely used as a bio-based solvent and fuel additive.

- Research Findings : Over ZrO₂-SiO₂ catalysts, solketal synthesis exhibits higher selectivity (>70%) compared to this compound, attributed to steric hindrance from the hexyl group in the latter .

(b) 2-Hexyl-1,3-dioxolane

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.23 g/mol

- Structure : Five-membered dioxolane ring with a hexyl substituent (Figure 4).

- Synthesis: Prepared via epoxidation of hexanol or acid-catalyzed reactions with ethylene oxide .

- Key Difference : The smaller ring size increases ring strain, enhancing reactivity in polymerization compared to six-membered dioxanes .

Styrenated Derivatives

2-[(E)-2-Phenylethenyl]-1,3-dioxan-5-ol

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.21 g/mol

- Structure : Contains a styryl group (E-configuration) at position 2 (Figure 5).

- Applications : Found naturally in herbs and spices; used in fragrances for its floral aroma .

- Key Difference: The conjugated styryl group enables UV absorption, making it suitable for photochemical applications, unlike non-aromatic this compound .

Data Table: Comparative Properties of 1,3-Dioxane Derivatives

*Selectivity data based on ZrO₂-SiO₂ catalytic ketalization studies .

Research Findings and Industrial Relevance

- Catalytic Behavior : The hexyl group in this compound introduces steric hindrance, reducing its selectivity in ketalization reactions compared to solketal .

- Solubility Trends : Aliphatic chains (e.g., hexyl) enhance lipid solubility, making this compound suitable for lipid-based flavor formulations, whereas phenyl derivatives are preferred in polar matrices .

- Safety Profile : 2-Hexyl-1,3-dioxolane requires stringent handling (ventilation, PPE) due to flammability, whereas glycerol formal is safer for pharmaceutical use .

Figures :

- Figure 1: this compound structure (cis/trans isomers).

- Figure 2: Glycerol formal (1,3-dioxan-5-ol).

- Figure 3: 2-Phenyl-1,3-dioxan-5-ol.

- Figure 4: 2-Hexyl-1,3-dioxolane.

- Figure 5: 2-[(E)-2-Phenylethenyl]-1,3-dioxan-5-ol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.